Degradation vs. Inhibition – THZ531 Comparison
dCeMM2 induces near-total cyclin K degradation within 2 hours at 2.5 μM in KBM7 leukemia cells, a mechanism fundamentally distinct from CDK12/13 inhibition by THZ531. While dCeMM2 promotes proximity between CDK12–cyclin K and the CRL4B ligase adaptor DDB1 with an apparent binding affinity (Kapparent) of 628 nM as measured by TR-FRET [1], the CDK12/13 inhibitor THZ531 occupies the kinase ATP-binding pocket, producing only transient enzymatic suppression without target elimination. The degradome proteomics (DegMS) analysis confirmed that dCeMM2's primary targets—cyclin K, CDK12, and CDK13—were the only significantly downregulated proteins among over 4,000 detected proteins after 4-hour treatment, demonstrating high target specificity at the proteome-wide level [2]. This degradation-driven mechanism yields irreversible target removal, whereas inhibition is reversible upon compound washout.
| Evidence Dimension | Mechanism of target modulation and target engagement affinity |
|---|---|
| Target Compound Data | Degradation mechanism (cyclin K elimination); Kapparent = 628 nM for CDK12–cyclin K:DDB1 ternary complex formation (TR-FRET) |
| Comparator Or Baseline | THZ531: ATP-competitive CDK12/13 kinase inhibition; no target degradation |
| Quantified Difference | Degradation vs. inhibition (binary mechanism distinction); irreversible vs. reversible target modulation |
| Conditions | KBM7 cells; 2.5 μM dCeMM2 for 2–20 h; TR-FRET assay with CDK12-Alexa488–cyclin K titrated to terbium-DDB1 at 10 μM dCeMM2 |
Why This Matters
Procurement of dCeMM2 rather than THZ531 is essential for experiments requiring sustained target elimination rather than transient kinase inhibition; the 628 nM Kapparent provides a benchmark for ternary complex formation efficiency.
- [1] Mayor-Ruiz, C., Bauer, S., Brand, M. et al. Rational discovery of molecular glue degraders via scalable chemical profiling. Nat Chem Biol 16, 1199–1207 (2020). Figure 4 and Extended Data. View Source
- [2] Jochem, M., Wagner, L.M., Mayor-Ruiz, C. et al. Degradome analysis to identify direct protein substrates of small-molecule degraders. Cell Chem Biol 32, 192–200.e6 (2025). https://doi.org/10.1016/j.chembiol.2024.10.007 View Source
